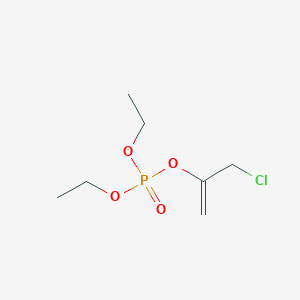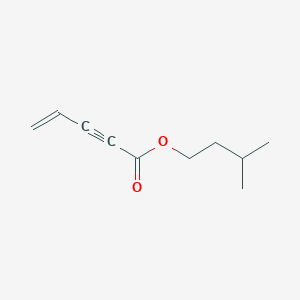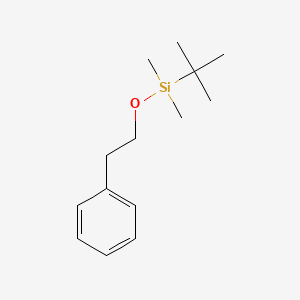![molecular formula C27H36N3P B14431061 N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) CAS No. 78357-41-2](/img/structure/B14431061.png)
N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine): is a complex organic compound characterized by its unique structure, which includes a phosphine core connected to three phenylene groups, each further linked to N-methylmethanamine units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with formaldehyde and N-methylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product without decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenylene and N-methylmethanamine groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reagents used, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylene and N-methylmethanamine compounds. These products have diverse applications in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to interact with various molecular targets. The phosphine core can coordinate with metal ions, forming stable complexes that can catalyze a range of chemical reactions. The phenylene and N-methylmethanamine groups contribute to the compound’s reactivity and ability to participate in substitution and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Known for its use as a redox indicator.
1,3,5-Tris(diphenylamino)benzene: Used in the synthesis of conjugated microporous polymers.
1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene: Known for its high iodine capture capacity.
Uniqueness
N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) stands out due to its unique combination of a phosphine core with phenylene and N-methylmethanamine groups. This structure imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
78357-41-2 |
|---|---|
Fórmula molecular |
C27H36N3P |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
1-[4-bis[4-[(dimethylamino)methyl]phenyl]phosphanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C27H36N3P/c1-28(2)19-22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)20-29(3)4)27-17-11-24(12-18-27)21-30(5)6/h7-18H,19-21H2,1-6H3 |
Clave InChI |
XKCMPLDXFPHRKD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)P(C2=CC=C(C=C2)CN(C)C)C3=CC=C(C=C3)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



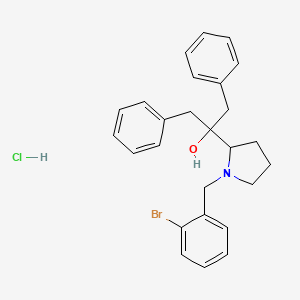
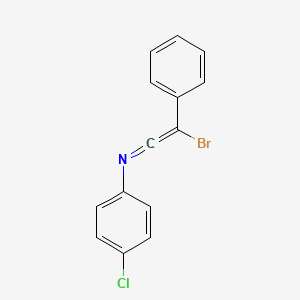

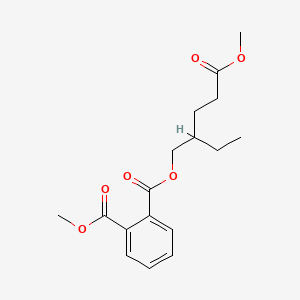
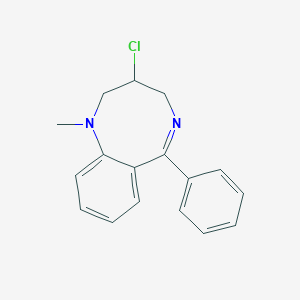
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
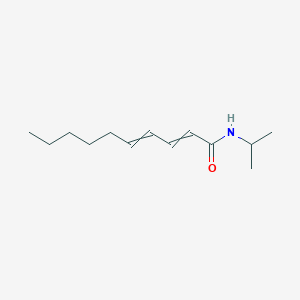
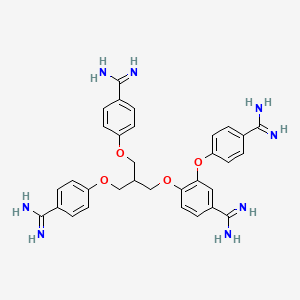
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
